molecular formula C16H21NO5 B1524181 Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate CAS No. 1017781-47-3

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Cat. No.: B1524181
CAS No.: 1017781-47-3
M. Wt: 307.34 g/mol
InChI Key: NRPSKLVQBGMSRP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The protected amino compound is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amino compound.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the preparation of peptide-based compounds and other biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of more complex molecules. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions at the amino site until it is selectively removed under controlled conditions.

Comparison with Similar Compounds

    Ethyl 3-(3-amino)phenyl-3-oxopropanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    Methyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate: Similar structure but with the amino group in the para position.

Uniqueness: this compound is unique due to the presence of the tert-butoxycarbonyl-protected amino group, which provides stability and selectivity in synthetic applications. This protection allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPSKLVQBGMSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695998
Record name Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-47-3
Record name Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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